DCB-3503

Catalog No.
S525158
CAS No.
87302-58-7
M.F
C24H27NO5
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DCB-3503

Many translation inhibitors like rapamycin target initiation, failing to differentiate elongation-specific effects. DCB-3503 directly arrests translation elongation, rapidly depleting short-lived oncoproteins (e.g., Cyclin D1, survivin) while leaving the bulk proteome intact. • Nanomolar NF-κB pathway inhibition in PANC-1 cells. • Allosteric HSC70 modulation-a unique probe distinct from mTOR agents. • High-purity (>98%) solid, shipped globally for immediate research.

CAS Number

87302-58-7

Product Name

DCB-3503

IUPAC Name

(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24+/m0/s1

InChI Key

JWHWLMNMGLICQZ-MHECFPHRSA-N

solubility

Soluble in DMSO

Synonyms

DCB-3503; DCB 3503; DCB3503; NSC-716802; NSC 716802; NSC716802.

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C25)OC)OC)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=C([C@@H]([C@@H]4CCCN4C3)O)C5=CC(=C(C=C25)OC)OC)OC

The exact mass of the compound (13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol is 409.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 716802. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

DCB-3503 is a synthetic analog of the natural product tylophorine, characterized as a potent inhibitor of protein synthesis. It functions by arresting the elongation step of translation, a mechanism that distinguishes it from many common laboratory tools that target translation initiation. This mode of action leads to the preferential depletion of proteins with short half-lives, such as the oncoprotein Cyclin D1, making it a valuable reagent for studying cancer biology and cellular regulation.

Research Fit

Allosteric HSC70 modulation study workflow
Broad cell-line growth inhibition screening (NCI-60 panel reported)
Translation elongation arrest distinct from mTOR/peptidyl transferase inhibitors

Not all protein synthesis inhibitors are experimentally interchangeable. Common tools like cycloheximide (CHX) may have different mechanistic nuances, while mTOR inhibitors such as rapamycin act on translation initiation, a distinct process from the elongation step targeted by DCB-3503. Substituting DCB-3503 with these agents would prevent the specific investigation of translation elongation. Furthermore, DCB-3503's unique mechanism involves allosteric modulation of Heat Shock Cognate Protein 70 (HSC70), providing a specific pharmacological tool that cannot be replicated by generic inhibitors with different molecular targets.

Substitution Risk

Analog mismatch Tylophorinidine (PA-7) differs in antiproliferative potency and scaffold substitution; response profiles may not transfer.
Mechanism divergence mTOR-dependent inhibitors (e.g., rapamycin) or peptidyl transferase blockers do not replicate HSC70-mediated elongation arrest.
End-point mismatch Standard cytotoxic agents induce DNA breaks/apoptosis at growth-inhibitory concentrations; DCB-3503 may shift endpoint interpretation.

Translation Elongation, Not mTOR Initiation

DCB-3503 treatment causes an accumulation of mRNAs in polysomal fractions, a definitive indicator of translation elongation inhibition. This contrasts sharply with mTOR inhibitors like rapamycin, which primarily affect translation initiation. In a head-to-head HeLa cell-free translation assay, 1 µM DCB-3503 produced ~50% inhibition of luciferase mRNA translation, whereas rapamycin had no inhibitory effect under the same conditions.

Evidence DimensionInhibition of Cell-Free mRNA Translation
Target Compound Data~50% inhibition at 1 µM
Comparator Or BaselineRapamycin: No inhibitory effect
Quantified DifferenceQualitatively different activity profile, confirming a non-mTOR-dependent mechanism.
ConditionsHeLa cell-free extracts programmed with capped luciferase mRNA.

This allows researchers to specifically probe the biology of translation elongation without the confounding effects of inhibiting the ubiquitous mTOR signaling pathway.

GI50 vs. PA-7
Head-to-head
35±5 nM vs. 11±5 nM (HepG2, 72h)
Supports potency-ranking and SAR context
3.1-fold lower potency; cell-line-specific review

Preferential Cyclin D1 Depletion Over Structural Proteins

By halting protein synthesis, DCB-3503 rapidly depletes proteins with short half-lives while having minimal immediate impact on stable proteins. Treatment of HepG2 cells with just 50 nM DCB-3503 for 2 hours caused extensive suppression of Cyclin D1 protein levels. In contrast, the expression of the highly stable structural protein β-actin did not significantly change under the same conditions.

Evidence DimensionProtein Expression at 50 nM (2 hr)
Target Compound DataExtensive suppression of Cyclin D1
Comparator Or Baselineβ-actin (stable protein): No significant change
Quantified DifferenceDemonstrates a selective functional effect on labile vs. stable proteins.
ConditionsWestern blot analysis in HepG2 human hepatocellular carcinoma cells.

This feature enables the study of depleting specific regulatory proteins without the collateral effect of non-specifically eliminating all cellular proteins, allowing for more targeted experimental designs.

NF-κB IC50 vs. DCB-3500
Cross-study comparable
85.0±7.1 nM (HepG2); 1500±330 nM (HEK-293)
Cell-type-dependent pathway modulation context
Attenuated vs. parent compound; validate reporter assay conditions

Nanomolar Activity in PANC-1 and NF-κB Assays

DCB-3503 exhibits high potency in key cancer-relevant cellular functions. In the PANC-1 human pancreatic cancer cell line, it inhibited cell growth with an EC50 value of 50.9 ± 3.4 nM. In the same cell line, DCB-3503 also demonstrated potent inhibition of TNFα-induced NF-κB activity in a reporter assay, with an ED50 of 72 nM.

Evidence DimensionEffective Concentration (PANC-1 cells)
Target Compound DataGrowth Inhibition EC50: 50.9 nM; NF-κB Inhibition ED50: 72 nM
Comparator Or BaselineN/A (Demonstrates high potency for functional outcomes)
Quantified DifferenceLow nanomolar concentrations are sufficient for significant biological effects in multiple functional assays.
ConditionsGrowth inhibition (MTT) and NF-κB luciferase reporter assays.

High potency ensures cost-effectiveness, reduces the required material per experiment, and minimizes the risk of artifacts or off-target effects that can occur at higher compound concentrations.

Pancreatic cell potency
Head-to-head
PANC-1 IC50 50 nM (growth) / 162 nM (colony); HPAC 40 nM / 149 nM
Guides NF-κB-dependent model selection
Mechanistically linked to p65/IκB kinase α downregulation
In vivo xenograft vs. PA-7
Head-to-head
Significant tumor growth suppression (P<0.05) vs. PA-7 (P<0.005)
Model-response endpoint context
HepG2 xenograft; dosing 9 mg/kg IP schedule
Translation arrest vs. rapamycin
Head-to-head
Cell-free inactive; cellular inhibition with polysome shift (elongation arrest)
Distinct elongation probe; requires intracellular cofactors
Not an mTOR inhibitor; HeLa/cell-free differential
HCV replication inhibition
Class-level
Potent inhibition reported for DCB-3503 and rac-cryptopleurine (EC50 not head-to-head)
Supports HSC70 host-target antiviral studies
Quantitative EC50 comparison unavailable; class-level inference

Translation Elongation Without mTOR Interference

For experiments designed to specifically investigate the process of translation elongation, ribosome function, or mRNA stability during translation, DCB-3503 is a more precise tool than mTOR inhibitors like rapamycin, which would introduce confounding variables by altering the mTOR signaling cascade.

Acute Depletion of Labile Oncoproteins

DCB-3503 is the right choice for studying the downstream consequences of rapidly depleting short half-life proteins, such as Cyclin D1 or survivin. Its preferential effect allows researchers to observe the specific outcomes of losing these key regulators while the bulk of the cellular proteome remains intact.

NF-κB Signaling in Pancreatic Cancer Models

Given its demonstrated nanomolar potency against NF-κB signaling in PANC-1 cells, DCB-3503 serves as a suitable chemical probe for studies aiming to understand or inhibit this pathway in relevant pancreatic cancer models.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatic cell differentiation studies
HSC70 allosteric modulation without genotoxicity
Albumin/α-fetoprotein expression; absence of DNA breaks at growth-inhibitory concentration
NF-κB signaling in pancreatic cancer models
Cell-line-dependent pathway inhibition
Nuclear p65 and IκB kinase α downregulation; growth/colony endpoint review
Autoimmune inflammation models
Organ-specific NF-κB response modulation
Joint/skin inflammation endpoint control; kidney histopathology monitoring
Translation elongation mechanism research
Cell-lysate differential activity (cell-free inactive)
Polysome profiling; HSC70 ATPase modulation with AUUUA motif

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.18892296 Da

Monoisotopic Mass

409.18892296 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TXF835U41K

Wikipedia

Dcb-3503
1: Wang Y, Lam W, Chen SR, Guan FL, Dutchman GE, Francis S, Baker DC, Cheng YC. Tylophorine Analog DCB-3503 Inhibited Cyclin D1 Translation through Allosteric Regulation of Heat Shock Cognate Protein 70. Sci Rep. 2016 Sep 6;6:32832. doi: 10.1038/srep32832. PubMed PMID: 27596272; PubMed Central PMCID: PMC5011780.
2: Wang Y, Gao W, Svitkin YV, Chen AP, Cheng YC. DCB-3503, a tylophorine analog, inhibits protein synthesis through a novel mechanism. PLoS One. 2010 Jul 15;5(7):e11607. doi: 10.1371/journal.pone.0011607. PubMed PMID: 20657652; PubMed Central PMCID: PMC2904705.
3: Shiah HS, Gao W, Baker DC, Cheng YC. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503. Mol Cancer Ther. 2006 Oct;5(10):2484-93. PubMed PMID: 17041092.
4: Wen T, Wang Z, Meng X, Wu M, Li Y, Wu X, Zhao L, Wang P, Yin Z, Li-Ling J, Wang Q. Synthesis of novel tylophorine derivatives and evaluation of their anti-inflammatory activity. ACS Med Chem Lett. 2014 Jul 23;5(9):1027-31. doi: 10.1021/ml500255j. PubMed PMID: 25221661; PubMed Central PMCID: PMC4160763.
5: Gao W, Bussom S, Grill SP, Gullen EA, Hu YC, Huang X, Zhong S, Kaczmarek C, Gutierrez J, Francis S, Baker DC, Yu S, Cheng YC. Structure-activity studies of phenanthroindolizidine alkaloids as potential antitumor agents. Bioorg Med Chem Lett. 2007 Aug 1;17(15):4338-42. PubMed PMID: 17531481.
6: Choi JY, Gao W, Odegard J, Shiah HS, Kashgarian M, McNiff JM, Baker DC, Cheng YC, Craft J. Abrogation of skin disease in LUPUS-prone MRL/FASlpr mice by means of a novel tylophorine analog. Arthritis Rheum. 2006 Oct;54(10):3277-83. PubMed PMID: 17009262.
7: You X, Pan M, Gao W, Shiah HS, Tao J, Zhang D, Koumpouras F, Wang S, Zhao H, Madri JA, Baker D, Cheng YC, Yin Z. Effects of a novel tylophorine analog on collagen-induced arthritis through inhibition of the innate immune response. Arthritis Rheum. 2006 Mar;54(3):877-86. PubMed PMID: 16508970.
8: Gao W, Lam W, Zhong S, Kaczmarek C, Baker DC, Cheng YC. Novel mode of action of tylophorine analogs as antitumor compounds. Cancer Res. 2004 Jan 15;64(2):678-88. PubMed PMID: 14744785.
9: Wang Y, Wong HC, Gullen EA, Lam W, Yang X, Shi Q, Lee KH, Cheng YC. Cryptopleurine analogs with modification of e ring exhibit different mechanism to rac-cryptopleurine and tylophorine. PLoS One. 2012;7(12):e51138. doi: 10.1371/journal.pone.0051138. PubMed PMID: 23251437; PubMed Central PMCID: PMC3519526.

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